Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate typically involves multi-step organic reactions. One common method involves the reaction of 3-(bromomethyl)benzaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a base to form the intermediate 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with ethyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the benzyl position.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares the pyrrole ring and exhibits similar biological activities.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another pyrrole derivative with comparable chemical properties.
Uniqueness
Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ester group allows for hydrolysis, releasing active metabolites, while the pyrrole ring provides a scaffold for interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h3-7,12H,2,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVCUVJAOFYRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643515 |
Source
|
Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-76-3 |
Source
|
Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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